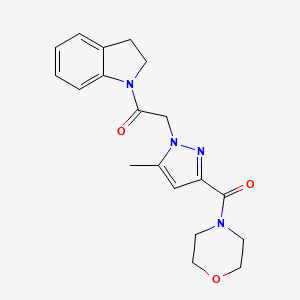
1-(indolin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(indolin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Scientific Research Applications
Antibacterial and Antifungal Applications
Research demonstrates that pyrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on novel synthesized pyrazole derivatives showed excellent inhibition against Gram-negative bacteria at certain concentrations, suggesting their potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018). Another study highlighted the synthesis of pyrazole derivatives containing a 2-methylquinoline ring system, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Anti-Inflammatory Applications
Some pyrazole derivatives have been evaluated for their anti-inflammatory activities, where compounds showed significant activity compared to reference drugs, indicating their potential in developing new anti-inflammatory agents (Nassar, Abdel‐Aziz, Ibrahim, & Mansour, 2011).
Molecular Docking and Drug Design
Molecular docking studies of synthesized pyrazole derivatives have been conducted to evaluate their potential as bioactive compounds against various targets. For example, molecular docking has been used as an effective tool for in silico screening of synthesized compounds, highlighting the role of these studies in identifying promising leads for further development (Khumar, Ezhilarasi, & Prabha, 2018).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-12-16(19(25)21-8-10-26-11-9-21)20-23(14)13-18(24)22-7-6-15-4-2-3-5-17(15)22/h2-5,12H,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIZVSLPUUHHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

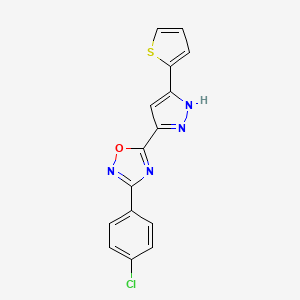

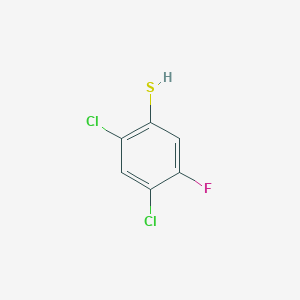
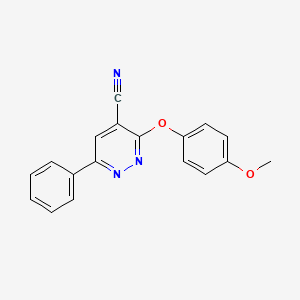
![2-(4-ethylphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2846637.png)
![N-[1-(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2846639.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2846641.png)
![5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2846642.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)

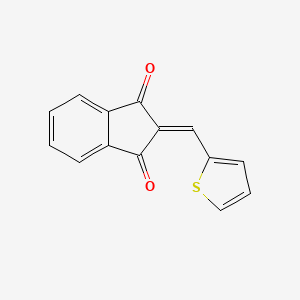
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)
